An In-depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles and data from structurally related molecules, this document outlines its physicochemical characteristics, proposes a viable synthetic route, and explores its potential biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Molecular Overview and Physicochemical Properties
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one belongs to the tetrahydroquinolinone class of compounds, a scaffold known for its presence in a variety of biologically active molecules.[1] The introduction of an amino group at the 6-position and an ethyl group at the 1-position can significantly influence its chemical reactivity, solubility, and biological target interactions.
Table 1: Physicochemical Properties of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | [2][3] |
| Molecular Weight | 190.24 g/mol | [2][3] |
| CAS Number | 233775-33-2 | [2][3] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | [3] |
| logP (calculated) | 1.5679 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Proposed Synthesis Pathway
While a specific, documented synthesis for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is not prevalent in the literature, a plausible and efficient route can be designed based on established domino reactions for the synthesis of tetrahydroquinoline cores.[1] A proposed retro-synthetic analysis suggests a pathway involving the cyclization of a suitably substituted aniline derivative.
Figure 1: Proposed synthetic workflow for 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.
Experimental Protocol:
Step 1: N-Ethylation of 4-Nitroaniline
-
Rationale: Introduction of the ethyl group at the nitrogen is a crucial first step. A standard Williamson ether synthesis-like reaction is suitable.
-
Procedure:
-
Dissolve 4-nitroaniline in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a slight excess of a base, for instance, potassium carbonate, to deprotonate the aniline nitrogen.
-
Slowly add an ethylating agent like ethyl iodide or ethyl bromide to the reaction mixture.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the resulting N-ethyl-4-nitroaniline by column chromatography.
-
Step 2: Acylation of N-ethyl-4-nitroaniline
-
Rationale: This step introduces the three-carbon chain required for the subsequent cyclization to form the quinolinone ring.
-
Procedure:
-
Dissolve N-ethyl-4-nitroaniline in a non-polar aprotic solvent such as dichloromethane or THF.
-
Cool the solution in an ice bath.
-
Slowly add 3-chloropropionyl chloride to the stirred solution. The presence of a non-nucleophilic base like triethylamine is recommended to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-ethyl-N-(4-nitrophenyl)-3-chloropropanamide.
-
Step 3: Intramolecular Friedel-Crafts Cyclization and Reduction
-
Rationale: This domino reaction sequence is the key to forming the tetrahydroquinolinone core. The intramolecular Friedel-Crafts reaction, catalyzed by a Lewis acid, forms the heterocyclic ring. Subsequent reduction of the nitro group to an amine can be achieved in the same pot or as a separate step.
-
Procedure:
-
To a solution of N-ethyl-N-(4-nitrophenyl)-3-chloropropanamide in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst such as aluminum chloride in portions at 0 °C.
-
Slowly warm the reaction mixture and then heat to promote cyclization. Monitor the reaction by TLC.
-
Upon formation of the quinolinone ring, the nitro group can be reduced. For a one-pot approach, a reducing agent like tin(II) chloride in the presence of hydrochloric acid can be added. Alternatively, the intermediate can be isolated and then subjected to catalytic hydrogenation (e.g., H₂/Pd-C).
-
After the reduction is complete, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the final product, 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one, by column chromatography or recrystallization.
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Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, a prediction of the key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be made based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (3H, complex multiplet), -CH₂-CH₃ (2H, quartet), -CH₂-C=O (2H, triplet), -CH₂-Ar (2H, triplet), -NH₂ (2H, broad singlet), -CH₂-CH₃ (3H, triplet). |
| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (6 signals), Aliphatic carbons (4 signals). |
| IR (Infrared) | N-H stretch (primary amine, ~3400-3300 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), Aromatic C=C stretch (~1600-1450 cm⁻¹), C-N stretch (~1350-1250 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 190. |
Potential Biological Activity and Therapeutic Applications
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] These include antiarrhythmic, antiviral, and antimalarial properties.[1] Furthermore, the quinolinone core is present in compounds with antibiotic and neuroprotective activities.[1]
The presence of an amino group on the aromatic ring of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one suggests several potential avenues for biological activity. Amino-substituted heterocyclic compounds are known to interact with a variety of biological targets. For instance, substituted aminoquinolines have been investigated for their antifungal properties.[4] Moreover, the tetrahydroquinoline framework has been associated with anti-inflammatory and antioxidant activities.[5][6]
Figure 2: Potential biological activities of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one.
Given the structural alerts present in the molecule, it is a promising candidate for screening in various biological assays. In particular, its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants further investigation. The amino group also provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.
Conclusion and Future Directions
6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one is a molecule with significant potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic route, and a discussion of its potential biological activities based on the well-established pharmacology of its core scaffolds.
Future research should focus on the following areas:
-
Empirical Determination of Physicochemical Properties: Experimental validation of melting point, solubility, and pKa is essential for further development.
-
Synthesis and Characterization: The proposed synthetic route should be experimentally verified, and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: A broad-based biological screening against a panel of relevant targets (e.g., kinases, microbial strains, inflammatory markers) should be undertaken to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Following the identification of a lead activity, a focused library of analogs should be synthesized to establish a clear SAR and optimize for desired properties.
By systematically addressing these areas, the full therapeutic potential of 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one and its derivatives can be elucidated.
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